Amoxycillin arginine salt
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Overview
Description
Amoxycillin arginine salt is a bioactive chemical.
Scientific Research Applications
pH-Responsive Nanoparticles for Antibiotic Delivery
Amoxicillin, a traditional antibiotic for Helicobacter pylori (H. pylori), has been used in a pH-sensitive, guanidine-containing polypeptide composed of poly(γ-glutamic acid) and arginine. This formulation allows amoxicillin to release at specific pH levels, showing superior antibacterial activity against H. pylori growth (Su et al., 2016).
Interaction with Other Medications
A study examined the influence of ibuprofen-arginine on amoxicillin concentration in rats, revealing that ibuprofen-arginine can interfere with plasma concentration of amoxicillin (Mackeivicz et al., 2020).
Nanogels for Helicobacter Infection
Nanogels like genipin-crosslinked fucoidan/chitosan-N-arginine have been developed for targeted delivery of amoxicillin to treat H. pylori infection. These nanogels exhibit pH-responsive drug release properties, reducing cytotoxic effects in infected cells (Lin et al., 2017).
Environmental Impact
Studies have investigated the environmental impact of amoxicillin in wastewater treatment systems, highlighting its effects on microbial communities and antibiotic resistance genes (Meng et al., 2017).
Electrochemical Characterization
Research on amoxicillin's redox properties has been conducted, exploring its interactions with various chemical substances and implications for combined prescriptions (Orata et al., 2014).
Antibiotic Resistance Studies
The study of specific amino acid changes in penicillin-binding protein 1 in Helicobacter pylori isolates has provided insights into the mechanisms of amoxicillin resistance, an increasing concern in clinical settings (Qureshi et al., 2010).
Nanogel for Controlled Release
Poly(methacrylic acid) nanogels have been developed to control the release of amoxicillin, aiming for lower cytotoxicity and higher activity in treatment (Liu et al., 2014).
properties
CAS RN |
59261-05-1 |
---|---|
Product Name |
Amoxycillin arginine salt |
Molecular Formula |
C22H33N7O7S |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(5S,6S)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S.C6H14N4O2/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;7-4(5(11)12)2-1-3-10-6(8)9/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t9?,10-,11?,14-;4-/m00/s1 |
InChI Key |
GMJWAEBOPBLHBW-YIDIVAHTSA-N |
Isomeric SMILES |
CC1(C(N2[C@@H](S1)[C@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N |
Appearance |
Solid powder |
Other CAS RN |
59261-05-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amoxycillin arginine salt; Amoxycillin L-arginine salt; EINECS 261-680-4; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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